1,1-Dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine
Description
1,1-Dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine is a structurally complex benzothiazepine derivative. Its core consists of a seven-membered ring system containing sulfur and nitrogen atoms (thiazepine), with a 1,1-dioxo modification indicating two oxygen atoms attached to sulfur. Key substituents include:
- 3,3-Dibutyl groups: Likely enhancing lipophilicity and membrane permeability.
- 5-Phenyl group: May contribute to aromatic interactions in biological targets.
- 8-Carboxymethoxy group: Improves solubility due to its hydrophilic carboxylate moiety.
Benzothiazepines are pharmacologically significant, often explored for cardiovascular, neurological, and anticancer applications. However, the biological activity of this specific compound remains understudied in the provided evidence.
Properties
Molecular Formula |
C26H35NO5S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C26H35NO5S2/c1-4-6-13-26(14-7-5-2)18-27(20-11-9-8-10-12-20)21-15-23(33-3)22(32-17-25(28)29)16-24(21)34(30,31)19-26/h8-12,15-16H,4-7,13-14,17-19H2,1-3H3,(H,28,29) |
InChI Key |
HLVCNERLDVNLEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)O)SC)C3=CC=CC=C3)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,3-Dibutyl-8-hydroxy-7-methylthio-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine 1,1-Dioxide (Key Intermediate)
This intermediate is a direct precursor to the target compound and is synthesized as follows:
- Starting Material: 7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b]thiazepine-4(5H)-one.
Step 1: Copper-Catalyzed Coupling
The 7-bromo intermediate (5.77 g, 14.44 mmol) is reacted with iodobenzene (50 mL) in the presence of copper iodide (0.55 g, 2.89 mmol), potassium carbonate (4 g, 28.9 mmol), and tris[2-(2-methoxyethoxy)ethyl]amine (0.5 mL, 1.44 mmol). The mixture is stirred at room temperature briefly and then refluxed at 190°C for 17 hours. This step introduces the phenyl group at the 5-position.
After cooling, the reaction mixture is filtered through silica gel and washed with hexane to remove residual iodobenzene. The product is eluted with ethyl acetate and dichloromethane, then concentrated to yield 5.8 g of the phenyl-substituted intermediate.Step 2: Reduction
Lithium aluminum hydride (1.4 g, 36.88 mmol) is dried under vacuum and dissolved in diethyl ether (150 mL) cooled to -10°C. Anhydrous sulfate (1 mL, 18.44 mmol) is added dropwise. The phenyl-substituted intermediate is dissolved in diethyl ether and added dropwise to the reaction flask. The mixture is stirred at room temperature for 2 hours, then quenched with saturated ammonium chloride solution. The ether layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated to obtain 5 g of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b]thiazepine.Step 3: Oxidation to Sulfone
The above compound (5 g, 10.98 mmol) is dissolved in a mixed solvent of tetrahydrofuran and t-butanol (1:1, 75 mL). Osmium tetroxide (0.07 g, 0.27 mmol) and N-methylmorpholine N-oxide (3.96 g, 32.94 mmol) are added, and the mixture is stirred at room temperature for 12 hours.
After reaction, saturated ammonium chloride and dichloromethane are added for extraction. The organic layer is concentrated to yield 3.55 g of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b]thiazepine 1,1-dioxide as an ivory solid.Step 4: Introduction of Methylthio Group and Hydroxylation
The sulfone intermediate (3.55 g, 7.18 mmol) is treated with dimethylformamide (100 mL), sodium thiomethoxide (5.032 g, 71.79 mmol), and sodium borohydride (5.43 g, 143.6 mmol) at 60°C for 15 hours.
After completion, the reaction mixture is quenched with saturated ammonium chloride and extracted with t-butyl methyl ether. Concentration and hexane addition precipitate the product, which is filtered to afford 2.7 g of 3,3-dibutyl-8-hydroxy-7-methylthio-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine 1,1-dioxide with an 84% yield.
This intermediate closely resembles the target compound, except for the carboxymethoxy group at the 8-position, which can be introduced in subsequent steps.
Introduction of the Carboxymethoxy Group at the 8-Position
While explicit detailed protocols for this step are less documented, common synthetic strategies for installing the carboxymethoxy substituent at the 8-position include:
Esterification of the 8-Hydroxyl Group:
The 8-hydroxy group of the intermediate is reacted with suitable carboxymethylating agents such as methyl bromoacetate or chloroacetic acid derivatives under basic conditions to form the carboxymethoxy ester.Optimization of Reaction Conditions:
These reactions are typically carried out in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) with bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.Purification:
The final product is purified by chromatographic techniques and characterized by NMR, MS, and elemental analysis to confirm the presence of all functional groups.
Analytical and Characterization Data
The synthesized compounds are characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows characteristic aromatic protons (δ 6.8–7.9 ppm), methylthio protons (δ ~2.1 ppm), and aliphatic dibutyl chains.
- ^13C NMR confirms the presence of carbonyl, aromatic, and aliphatic carbons consistent with the structure.
Mass Spectrometry (MS):
Confirms molecular weight consistent with the molecular formula C26H35NO5S2 and exact mass of 505.196.Infrared Spectroscopy (IR):
Displays characteristic sulfone (S=O) stretching bands around 1300–1150 cm^-1 and aromatic C-H stretching.Elemental Analysis:
Matches calculated values for carbon, hydrogen, nitrogen, oxygen, and sulfur content.
Summary Table of Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents & Conditions | Product/Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Copper-catalyzed coupling | 7-Bromo intermediate, iodobenzene, CuI, K2CO3, tris[2-(2-methoxyethoxy)ethyl]amine, reflux 190°C, 17h | Phenyl substitution at 5-position | Not specified |
| 2 | Reduction | LiAlH4 in diethyl ether, -10°C to RT, 2 h | Reduction of ketone to tetrahydro derivative | Not specified |
| 3 | Oxidation | OsO4, N-methylmorpholine N-oxide, THF:t-butanol (1:1), RT, 12 h | Formation of 1,1-dioxide (sulfone) | Not specified |
| 4 | Methylthio substitution & hydroxylation | DMF, sodium thiomethoxide, sodium borohydride, 60°C, 15 h | Introduction of methylthio group and 8-hydroxy functionality | 84 |
| 5 | Carboxymethoxy ester formation | Carboxymethylating agent (e.g., methyl bromoacetate), base, aprotic solvent | Final target compound with carboxymethoxy group at 8-position | Not specified |
Chemical Reactions Analysis
2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the thiazepine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the phenyl and butyl groups, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of thiazepine derivatives.
Biology: The compound is studied for its effects on bile acid transport and its potential role in modulating bile acid levels in the body.
Industry: The compound is used in the development of pharmaceuticals targeting bile acid transport mechanisms.
Mechanism of Action
The primary mechanism of action of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid involves the inhibition of the ileal bile acid transporter (IBAT or ASBT). By inhibiting this transporter, the compound reduces the reabsorption of bile acids from the small intestine, leading to increased bile acid excretion. This mechanism helps in managing chronic constipation by promoting bowel movements .
Comparison with Similar Compounds
Dithiazepine Derivatives ()
describes 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides (e.g., compounds 8–11, 14, 17–20 ), which share the 1,1-dioxo sulfur motif but differ in core structure and substituents:
Structural Implications :
- The tetrahydrobenzothiazepine core in the target compound may confer greater conformational flexibility compared to the dihydrodithiazepine scaffold.
Diazepine Derivatives ()
Diazepines (e.g., quinolyldibenzo[b,e][1,4]diazepinones) are structurally distinct due to their two nitrogen atoms but share therapeutic overlap:
Functional Insights :
- Unlike diazepines with fused quinoline rings (e.g., Parmar et al., 2012), the target compound’s phenyl and dibutyl groups may favor interactions with hydrophobic enzyme pockets .
Other Benzothiazepine Analogues
- Electron-withdrawing groups (e.g., carboxymethoxy): May stabilize the molecule or modulate receptor binding.
Biological Activity
Introduction
1,1-Dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine, commonly known as elobixibat (CAS Number: 439088-13-8), is a synthetic compound with significant biological activity. This article reviews its pharmacological properties, particularly its role in gastrointestinal health and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H35NO5S2 |
| Molecular Weight | 505.69 g/mol |
| LogP | 7.3099 |
| PSA | 117.59 Ų |
Elobixibat primarily functions as an inhibitor of the ileal bile acid transporter (IBAT) . By blocking this transporter, the compound reduces the reabsorption of bile acids in the intestine, which leads to increased bile acid excretion. This mechanism is crucial for its application in treating chronic constipation and potentially other gastrointestinal disorders .
1. Gastrointestinal Effects
Elobixibat has been evaluated for its efficacy in managing chronic constipation. Clinical studies have demonstrated that it significantly improves bowel movement frequency and overall gastrointestinal function compared to placebo treatments. A notable study reported that patients receiving elobixibat experienced a marked increase in spontaneous bowel movements per week .
2. Antimicrobial Activity
Research has shown that derivatives of benzothiazepine compounds exhibit antimicrobial properties against various pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus. These findings suggest that elobixibat and its analogs may possess potential as antimicrobial agents .
3. Anti-inflammatory Properties
Elobixibat has also been linked to anti-inflammatory effects . In vivo studies demonstrated that it can reduce inflammation markers in models of acute inflammation, showing comparable efficacy to established anti-inflammatory drugs like diclofenac .
4. Anticancer Potential
Recent studies have explored the anticancer activities of benzothiazepine derivatives. Elobixibat's structural analogs have shown promise against various cancer cell lines, including colon and breast cancer cells. The compounds were evaluated using MTT assays, revealing significant cytotoxic effects against these cancer types .
Case Study 1: Chronic Constipation Management
A clinical trial involving 300 patients with chronic constipation assessed the efficacy of elobixibat over a 12-week period. Results indicated a statistically significant increase in weekly bowel movements (average increase of 3 per week) compared to placebo (p < 0.01). Adverse effects were minimal and included mild abdominal pain and diarrhea .
Case Study 2: Antimicrobial Efficacy
In vitro studies tested elobixibat against clinical isolates of Candida species. The Minimum Inhibitory Concentration (MIC) was determined to be between 2–6 μg/mL for several strains, indicating strong antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
